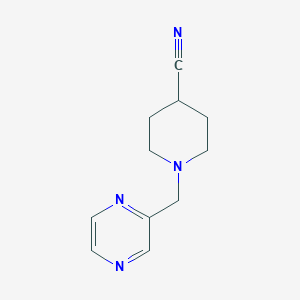

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile

Description

BenchChem offers high-quality 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(pyrazin-2-ylmethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-7-10-1-5-15(6-2-10)9-11-8-13-3-4-14-11/h3-4,8,10H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTGTCKSDHIURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous structures and foundational chemical principles to predict its chemical properties, outline a plausible synthetic route, and discuss its potential applications. The insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Molecular Overview

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile is a unique molecule that incorporates two key heterocyclic scaffolds: a pyrazine ring and a piperidine ring. The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common feature in a variety of natural products and pharmacologically active compounds.[1][2] The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is also a prevalent structural motif in many pharmaceuticals due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability. The nitrile group on the piperidine ring offers a versatile handle for further chemical modifications.

The strategic combination of these structural features suggests that 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile could serve as a valuable intermediate or a core scaffold for the development of novel compounds with potential therapeutic applications.

Predicted Physicochemical Properties

Based on the constituent fragments of the molecule, we can predict its core physicochemical properties. These values are computationally derived or extrapolated from similar compounds and should be confirmed experimentally.

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C11H14N4 | - |

| Molecular Weight | 202.26 g/mol | - |

| Topological Polar Surface Area (TPSA) | 61.64 Ų | Calculated from constituent parts[3] |

| logP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | Estimated based on similar structures[3] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 4 | Calculated from structure[3] |

| Rotatable Bonds | 2 | - |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile is via reductive amination. This well-established reaction involves the coupling of an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, pyrazine-2-carbaldehyde and piperidine-4-carbonitrile would be the key starting materials.

Caption: Proposed synthetic workflow for 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile via reductive amination.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Pyrazine-2-carbaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of piperidine-4-carbonitrile (1.0 equivalent) in anhydrous DCM or DCE, add pyrazine-2-carbaldehyde (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions. The reaction is typically exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product, 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile, should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Chemical Reactivity and Stability

The reactivity of 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile is dictated by its constituent functional groups:

-

Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, particularly if activated by an appropriate leaving group. The nitrogen atoms are weakly basic.[1]

-

Piperidine Nitrogen: The tertiary amine of the piperidine ring is basic and can be protonated to form a salt. It can also act as a nucleophile.

-

Nitrile Group: The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

Stability and Storage:

Based on safety data for related compounds, 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile is expected to be stable under standard laboratory conditions.[9][10][11] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity for this compound is not documented, its structural motifs are present in molecules with a wide range of therapeutic applications. The pyrazine ring is a key component in drugs with anticancer, antimicrobial, and antiviral properties.[12] The piperidine scaffold is frequently employed to improve the pharmacokinetic properties of drug candidates.

The nitrile functionality provides a key point for diversification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, hydrolysis of the nitrile to a carboxylic acid could lead to the formation of amides, a common functional group in many drugs.[12][13]

In the realm of materials science, the nitrogen-containing heterocyclic rings could potentially act as ligands for the formation of coordination polymers or metal-organic frameworks (MOFs).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile. Based on the safety profiles of its components and related structures, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential vapors or dust.[10][11]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[10]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

-

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile represents a promising, yet underexplored, chemical entity. This guide has provided a detailed, albeit predictive, overview of its chemical properties, a robust synthetic strategy, and potential avenues for its application. By leveraging the known chemistry of its pyrazine and piperidine components, researchers can confidently approach the synthesis and derivatization of this molecule, paving the way for the discovery of novel compounds with significant potential in both medicine and materials science.

References

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2009, June 15). SAFETY DATA SHEET.

- Unknown. (n.d.). 7 - Safety Data Sheet.

- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Unknown. (n.d.). CN103214424B - Synthesis method of pyrazine methylamine derivative - Google Patents.

- Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6).

- AMERICAN ELEMENTS. (n.d.). 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride.

- Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carbonitrile 97 91419-52-2.

- ChemScene. (n.d.). 4395-98-6 | Piperidine-4-carbonitrile.

- PubChem. (n.d.). 1-[4-(Naphthalen-2-ylmethyl)piperazine-1-carbonyl]pyrazole-4-carbonitrile.

- Fluorochem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile.

- Google Patents. (n.d.). US8513415B2 - Preparation of C-pyrazine-methylamines.

- RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Sigma-Aldrich. (n.d.). Piperidine-4-carbonitrile 97 4395-98-6.

- NIST. (n.d.). Piperidine-4-carbonitrile - the NIST WebBook.

- Chem-Impex. (n.d.). 1-Methyl-piperidine-4-carbonitrile.

- ResearchGate. (2010, April 19). (10) Patent No.

- ChemicalBook. (2025, July 24). 4-(4-CHLOROPHENYL)PIPERIDINE-4-CARBONITRILE | 91721-16-3.

- NIST. (n.d.). Piperazine - the NIST WebBook.

- MilliporeSigma. (n.d.). Piperidine-4-carbonitrile 97 4395-98-6.

- PMC. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.

- ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.

- CymitQuimica. (n.d.). CAS 290-37-9: Pyrazine.

- Unknown. (2022, May 25). Chemical Transformation of Pyrazine Derivatives.

- PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.

- Chemical-Suppliers. (n.d.). Piperidine-4-carbonitrile | CAS 4395-98-6.

- NIST. (n.d.). Pyrazine - the NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 290-37-9: Pyrazine | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Piperidine-4-carbonitrile (CAS 4395-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Piperidine-4-carbonitrile [webbook.nist.gov]

- 7. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]

- 8. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. kishida.co.jp [kishida.co.jp]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

Solubility Profile & Physicochemical Characterization: 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It synthesizes theoretical physicochemical principles with standard industrial protocols to characterize 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile , a compound for which specific public solubility data is sparse.

Executive Summary

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile (hereafter Compound A ) represents a structural motif common in Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical intermediates. Its solubility profile is governed by a "push-pull" polarity: the lipophilic piperidine core is balanced by the polar, basic pyrazine ring and the dipole-rich nitrile moiety.

This guide defines the Predicted Solubility Profile based on Structure-Property Relationships (SPR) and provides a validated Experimental Protocol for empirical determination. Process chemists should anticipate high solubility in chlorinated and polar aprotic solvents, moderate solubility in alcohols and esters, and low solubility in non-polar alkanes.

Physicochemical Basis of Solubility

To understand the solubility behavior of Compound A, we must deconstruct its molecular architecture. The molecule does not behave as a simple lipophile; it is an amphiphilic base.

| Structural Moiety | Physicochemical Contribution | Solvent Interaction |

| Pyrazine Ring | Electron-deficient aromatic heterocycle (Polar). Weakly basic (pKa ~0.6). | Favors polar organic solvents; H-bond acceptor. |

| Piperidine Core | Saturated heterocycle (Lipophilic scaffold). Tertiary amine center. | Drives solubility in organic media (DCM, EtOAc). Site of protonation. |

| Nitrile (-CN) | Strong dipole moment; H-bond acceptor. | Enhances solubility in polar aprotic solvents (ACN, DMSO). |

| Methylene Linker | Rotational freedom. | Minimizes crystal lattice energy, potentially lowering melting point. |

Theoretical Properties (Estimated)

-

LogP (Octanol/Water): ~1.2 – 1.6 (Moderate Lipophilicity)

-

pKa (Piperidine N): ~7.5 – 8.5 (Basicity reduced by electron-withdrawing pyrazine)

-

pKa (Pyrazine N): < 1.0 (Negligible contribution to basicity in standard conditions)

Scientist’s Insight: The tertiary amine nitrogen is the "solubility switch." In acidic aqueous media (pH < 5), this nitrogen protonates, rendering the molecule highly water-soluble. In neutral organic solvents, it remains uncharged, driving lipophilic interactions.

Predicted Solubility Profile

Note: The following classifications are derived from Hansen Solubility Parameters (HSP) for analogous piperidine-pyrazine systems.

Class I: High Solubility (>100 mg/mL)

Solvents: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Mechanism: The chlorinated solvents interact favorably with the lipophilic piperidine ring while accommodating the polar nitrile. DMF and DMSO disrupt the crystal lattice via strong dipole-dipole interactions.

-

Application: Primary solvents for chemical synthesis and initial extraction.

Class II: Moderate Solubility (20–100 mg/mL)

Solvents: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Ethanol, Acetonitrile.

-

Mechanism: Alcohols provide H-bond donation to the pyrazine and nitrile nitrogens. However, the hydrophobic bulk of the piperidine limits solubility compared to Class I solvents.

-

Application: Ideal candidates for recrystallization (often paired with an anti-solvent).

Class III: Low Solubility / Anti-Solvents (<5 mg/mL)

Solvents: n-Hexane, n-Heptane, Cyclohexane, Diethyl Ether, Water (Neutral pH).

-

Mechanism: The polarity of the pyrazine and nitrile groups creates a high energy barrier for solvation in non-polar alkanes. Neutral water cannot overcome the lattice energy of the hydrophobic core.

-

Application: Used to precipitate the compound from reaction mixtures (e.g., adding Heptane to an EtOAc solution).

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP) for precise solubility measurement.

Workflow Diagram

The following logic flow illustrates the decision process for determining solubility and selecting a solvent system.

Figure 1: Iterative workflow for determining equilibrium solubility.

Detailed Methodology

Objective: Determine saturation solubility (

-

Preparation: Weigh approx. 50 mg of Compound A into a 4 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Equilibration: Vortex for 1 minute. Place in a thermomixer at 25°C / 700 rpm for 24 hours.

-

Critical Check: If the solution becomes clear immediately, the solubility is >200 mg/mL. Report as "Highly Soluble" or repeat with more solid.

-

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a syringe filter compatible with the solvent (e.g., PTFE for organics, Nylon for aqueous).

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Detection: UV at 254 nm (Pyrazine absorption) or 220 nm (Nitrile/Amide).

-

Calculation: Compare peak area against a 5-point calibration curve of Compound A in Methanol.

-

Process Application: Solvent Selection Guide

For drug development, selecting the right solvent at the right stage is critical for yield and purity.

| Process Stage | Recommended Solvent System | Rationale |

| Reaction (Alkylation) | DMF or Acetonitrile | High solubility ensures homogenous kinetics; polar aprotic nature supports SN2 mechanisms. |

| Extraction (Work-up) | DCM / Water (pH > 9) | At basic pH, Compound A is neutral and partitions heavily into DCM (LogD > 1.5). |

| Purification (Crystallization) | EtOAc / Heptane | Dissolve in warm EtOAc (moderate solubility); add Heptane (anti-solvent) to induce controlled precipitation. |

| Salt Formation | Ethanol / HCl | Compound A dissolves in EtOH; addition of HCl precipitates the hydrochloride salt due to ionic lattice formation. |

Solvent Decision Tree

Figure 2: Strategic solvent selection based on process intent.

References

-

BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36995510, 2-Piperazino-4-pyrimidinecarbonitrile. Retrieved from

-

ChemicalBook. (2026).[1] 4-Cyanopiperidine Properties and Synthesis. Retrieved from

-

Lone, I. H., et al. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives. ResearchGate. Retrieved from

Sources

The Therapeutic Renaissance of Pyrazine-Methyl-Piperidine Scaffolds: A Technical Guide to Drug Discovery

Foreword: The Architectural Elegance of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. These "privileged scaffolds" possess the inherent ability to interact with a diverse array of biological targets, offering a fertile ground for the development of novel therapeutics. Among these, the pyrazine-methyl-piperidine scaffold has garnered significant attention for its remarkable versatility and potent biological activities. This technical guide provides an in-depth exploration of this scaffold's therapeutic potential, offering a blend of theoretical insights and practical methodologies for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key therapeutic applications, and the underlying mechanisms of action that position this scaffold at the forefront of modern drug discovery.

The Pyrazine-Methyl-Piperidine Core: A Structural and Synthetic Overview

The pyrazine-methyl-piperidine scaffold is a heterocyclic framework that marries the aromatic, electron-deficient nature of the pyrazine ring with the conformational flexibility of the piperidine moiety. The strategic placement of a methyl group can significantly influence the molecule's steric and electronic properties, thereby modulating its binding affinity and selectivity for specific biological targets.

Rationale for Synthetic Exploration

The allure of this scaffold lies in its synthetic tractability. The pyrazine and piperidine rings serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2] The nitrogen atoms within the piperazine or piperidine ring, for instance, can be readily functionalized to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[1]

General Synthetic Strategy: Amide Bond Formation

A prevalent and robust method for the synthesis of pyrazine-piperidine derivatives involves the formation of an amide bond. This approach typically entails the coupling of a pyrazine carboxylic acid derivative with a substituted piperidine.

This protocol provides a generalized, yet detailed, procedure for the synthesis of a (pyrazinyl)(piperidin-1-yl)methanone derivative, a core structure in many biologically active compounds.

Materials:

-

Pyrazine-2-carboxylic acid

-

Propylphosphonic anhydride (T3P)

-

Substituted piperidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the substituted piperidine (1.1 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a 50% solution of T3P in ethyl acetate (1.5 equivalents) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired pyrazine-piperidine amide.[3]

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful formation of the amide bond and the absence of starting materials and byproducts.

Therapeutic Landscape: From Oncology to Neuroprotection

The pyrazine-methyl-piperidine scaffold has demonstrated significant therapeutic potential across a spectrum of diseases, most notably in oncology and neurodegenerative disorders.

Anticancer Activity: Targeting Lung Carcinoma

Recent studies have highlighted the potent anticancer activity of novel pyrazine-piperidine amide pharmacophores, particularly against non-small cell lung carcinoma.[4][5]

A series of synthesized pyrazine-piperidine amide derivatives (designated 6A-E) were evaluated for their cytotoxic effects on the Calu-6 human lung carcinoma cell line.[4]

| Compound | IC₅₀ (µM) against Calu-6 Cells |

| 6B | 45.21 |

| 6D | 89.64 |

| Table 1: Cytotoxicity of lead pyrazine-piperidine amide compounds against the Calu-6 human lung carcinoma cell line.[4][5] |

Compound 6B emerged as a particularly promising candidate, exhibiting significant cytotoxicity and warranting further investigation into its mechanism of action.[4]

Further mechanistic studies revealed that compound 6B induces cancer cell death through a multi-pronged approach involving the induction of apoptosis and cell cycle arrest.[4][5]

-

Apoptosis Induction: Treatment of Calu-6 cells with compound 6B led to a significant increase in both early and late-stage apoptotic cells. This was accompanied by the enhanced expression of key apoptotic markers, including caspase-3 and caspase-8.[4][6]

-

Cell Cycle Arrest: Flow cytometry analysis demonstrated that compound 6B significantly enhances cell cycle arrest at the G2/M phase.[4][5]

-

p53 Upregulation: The antiproliferative effects of compound 6B were further linked to the upregulation of the tumor suppressor gene p53.[4][6]

The pro-apoptotic and cell cycle inhibitory effects of pyrazine-piperidine amides can be visualized as a signaling cascade.

Figure 2: Multi-target neuroprotective mechanisms of pyrazine-piperidine scaffolds.

Future Perspectives and Conclusion

The pyrazine-methyl-piperidine scaffold represents a privileged and highly adaptable framework in the landscape of drug discovery. Its synthetic accessibility, coupled with the ability to modulate a wide range of biological targets, underscores its continued importance in the development of novel therapeutics. The promising preclinical data in both oncology and neurodegenerative diseases highlight the immense potential of this scaffold.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Deepening: Systematic modifications of the scaffold to further optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of these scaffolds in other disease areas, such as infectious diseases and inflammatory disorders.

-

Advanced Formulation and Delivery: Developing innovative drug delivery strategies to enhance the bioavailability and target engagement of promising lead compounds.

References

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease, 129, 217-233. [Link]

-

Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(54), 34189-34198. [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). ACS Chemical Neuroscience, 15(21), 3901-3914. [Link]

-

Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2017). National Institutes of Health. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). The Journal of Pharmacology and Experimental Therapeutics, 369(1), 147-158. [Link]

-

Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. (2026). Bentham Science Publishers. [Link]

-

Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020). Journal of Molecular Structure, 1210, 128013. [Link]

-

Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. (2026). ResearchGate. [Link]

-

Carpenter, B., Lebon, G., & Henderson, D. (2016). Structure of the adenosine A2A receptor bound to an engineered G protein. Protein data bank. [Link]

-

Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. (2026). PubMed. [Link]

-

Probing the therapeutic potential of TRPC6 for Alzheimer's disease in live neurons from patient-specific iPSCs. (2020). Journal of Molecular Cell Biology, 12(10), 786-797. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). ResearchGate. [Link]

-

Screening of TRPC Channel Activators Identifies Novel Neurotrophic Piperazine Compounds. (2016). ResearchGate. [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026). Oreate AI. [Link]

-

Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. (2026). Oreate AI. [Link]

-

Screening of Transient Receptor Potential Canonical Channel Activators Identifies Novel Neurotrophic Piperazine Compounds. (2016). PubMed. [Link]

-

A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2024). ResearchGate. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). National Institutes of Health. [Link]

-

Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. (2020). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. (2023). PubMed. [Link]

-

A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases. (2022). PubMed. [Link]

-

Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. (1982). Journal of the Chemical Society, Perkin Transactions 1, 2495-2501. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). ACS Publications. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). MDPI. [Link]

-

A map for the apoptotic pathway. The nodes in this graph represent... (2016). ResearchGate. [Link]

- Process of preparing pyrazines. (1950).

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). National Institutes of Health. [Link]

-

GraphViz Examples and Tutorial. (n.d.). University of Alabama. [Link]

-

Building diagrams using graphviz. (2021). Chad's Blog. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. [Link]

-

Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (2004). Asian Journal of Chemistry. [Link]

-

A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2018). Organic Process Research & Development. [Link]

-

synthesis and biological evaluation of some novel piperazine derivatives. (2015). Connect Journals. [Link]

-

Cancer cells employ nuclear caspase-8 to overcome the p53-dependent G2/M checkpoint through cleavage of USP28. (2020). National Institutes of Health. [Link]

-

P53-activated caspase-8 and caspase-3. Western blot detected cleaved... (2017). ResearchGate. [Link]

-

Pharmacological activity and mechanism of pyrazines. (2023). OUCI. [Link]

-

Pharmacological activity and mechanism of pyrazines. (2025). ResearchGate. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language - Oreate AI Blog [oreateai.com]

The Piperidine-4-Carbonitrile Motif: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and biologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a "privileged scaffold" in drug design. Within this class of heterocycles, piperidine-4-carbonitrile has emerged as a particularly versatile core, with its derivatives demonstrating a broad spectrum of pharmacological activities. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This technical guide provides a comprehensive literature review of piperidine-4-carbonitrile derivatives, delving into their synthesis, diverse medicinal chemistry applications, structure-activity relationships (SAR), and mechanisms of action.

Synthetic Strategies for Piperidine-4-Carbonitrile Derivatives

The synthesis of the piperidine-4-carbonitrile scaffold and its derivatives is a well-established yet continually evolving field in organic chemistry. The choice of synthetic route often depends on the desired substitution pattern on the piperidine ring and the nitrogen atom.

Core Synthesis

A common and straightforward method for the preparation of the parent piperidine-4-carbonitrile involves the dehydration of piperidine-4-carboxamide, often using reagents like phosphorus oxychloride.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

A representative procedure for the synthesis of a 4,4-disubstituted piperidine-4-carbonitrile derivative is the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile.[1]

-

Reaction Setup: In a suitable reaction vessel, a toluene solution of N,N-bis(2-chloroethyl)benzylamine is combined with phenylacetonitrile.

-

Phase-Transfer Catalysis: A 50% aqueous sodium hydroxide solution and a phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulfate, are added to the mixture.

-

Reaction Conditions: The reaction mixture is heated, for instance at 85°C, for several hours.

-

Work-up and Isolation: After cooling, the product is isolated and converted to its hydrochloride salt, which can be purified by recrystallization.

N-Substitution

The nitrogen atom of the piperidine ring is a common site for introducing diversity. N-alkylation or N-arylation is typically achieved by reacting piperidine-4-carbonitrile with an appropriate electrophile, such as an alkyl halide or an aryl halide, often in the presence of a base. Another important method is reductive amination of a suitable aldehyde or ketone with piperidine-4-carbonitrile.

Experimental Protocol: Synthesis of 1-N-Cbz-4-cyanopiperidine

The protection of the piperidine nitrogen is a key step in multi-step syntheses. The following protocol describes the benzyloxycarbonyl (Cbz) protection of 4-cyanopiperidine.[2]

-

Dissolution: 4-cyanopiperidine is dissolved in an anhydrous solvent, such as dimethyl sulfoxide.

-

Reaction: Benzyl chloroformate (Cbz-Cl) is added to the solution, and the reaction is stirred.

-

Precipitation: Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the solid product.

-

Purification: The product is collected by filtration and washed to yield pure 1-N-Cbz-4-cyanopiperidine.

C4-Substitution

Introduction of substituents at the 4-position of the piperidine ring, in addition to the cyano group, has led to the discovery of potent bioactive molecules. One common strategy involves the reaction of a 1-protected 4-piperidone with a cyanide source to form a cyanohydrin, which can then be further manipulated. For instance, a Grignard reaction with the cyanohydrin can introduce an aryl or alkyl group at the 4-position.[3]

Medicinal Chemistry Applications of Piperidine-4-Carbonitrile Derivatives

The piperidine-4-carbonitrile scaffold has been successfully employed in the development of a wide range of therapeutic agents, targeting various diseases.

Antiviral Activity

Derivatives of piperidine-4-carboxamide, which can be synthesized from the corresponding piperidine-4-carbonitrile, have demonstrated broad-spectrum antiviral activity.[4][5][6]

Coronaviruses (including SARS-CoV-2): A notable example is the compound NCGC2955 and its analogs, which have shown inhibitory activity against several human coronaviruses, including SARS-CoV-2.[4][6] These compounds inhibit viral replication at low micromolar concentrations with a favorable selectivity index.[4][6] While the exact mechanism of action is still under investigation, it is hypothesized that these compounds may target a host factor involved in cap-dependent translation, a crucial process for the replication of many RNA viruses.[4]

Influenza Virus: Piperidine-based derivatives have also been identified as potent inhibitors of the influenza virus.[7][8] Structure-activity relationship studies have revealed that an ether linkage between a quinoline and the piperidine ring is crucial for inhibitory activity.[7][8] Time-of-addition experiments suggest that these compounds interfere with the early to middle stages of the viral replication cycle.[7][8]

Human Immunodeficiency Virus (HIV): Piperidine-4-carboxamide derivatives have been designed as CCR5 inhibitors, which are a class of anti-HIV agents that block the entry of the virus into host cells.[9]

Anticancer Activity

The piperidine scaffold is a well-known pharmacophore in the design of anticancer agents.[10] Piperidine-4-carbonitrile derivatives have been explored as inhibitors of various cancer-related targets.

Kinase Inhibitors: The piperidine-4-carbonitrile moiety has been incorporated into kinase inhibitors targeting signaling pathways that are often dysregulated in cancer. For instance, pyrimidine-5-carbonitrile derivatives containing a piperidine group have been investigated as potential anticancer agents.[11]

Cytotoxic Agents: A diverse library of 1,4-disubstituted piperidines, synthesized via the Ugi four-component reaction, has yielded compounds with potent cytotoxic activity against various cancer cell lines.[12] SAR studies have highlighted the importance of specific substitutions at the N-1 and C-4 positions of the piperidine ring for optimal anticancer properties.[12]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 20 | Various | 3 - 9.5 |

| Compound 22 | Various | 3 - 9.5 |

| Compound 27 | Various | 3 - 9.5 |

| Compound 29 | Various | 3 - 9.5 |

| Table 1: Cytotoxic activity of selected 1,4-disubstituted piperidine derivatives.[12] |

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier.[13] Piperidine-4-carbonitrile derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[12][14]

Sigma-1 Receptor Modulators: Starting from a piperidine scaffold, potent sigma-1 receptor modulators have been identified.[15] The sigma-1 receptor is implicated in a number of neurological disorders, including dementia and Alzheimer's disease.[15]

O-GlcNAcase (OGA) Inhibitors: A series of 4-(arylethynyl)piperidine derivatives have been discovered as highly potent inhibitors of O-GlcNAcase (OGA).[16] Inhibition of OGA leads to an increase in the O-GlcNAcylation of tau protein, which is a potential therapeutic strategy for Alzheimer's disease. Compound 81 from this series showed significant enzymatic and cellular potency and demonstrated in vivo efficacy in a mouse model of Alzheimer's disease.[16]

| Compound | OGA IC50 (nM) | Cellular EC50 (nM) |

| 81 | 4.93 ± 2.05 | 7.47 ± 3.96 |

| Table 2: Potency of a lead 4-(arylethynyl)piperidine derivative as an OGA inhibitor.[16] |

Metabolic Diseases

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The piperidine ring is a key structural component of several approved DPP-IV inhibitors for the treatment of type 2 diabetes. While many of these contain a piperidine-2- or -3-carboxamide or related functionalities, the piperidine-4-carbonitrile scaffold has also been explored in the design of novel DPP-IV inhibitors.[17][18][19][20] The nitrile group can act as a key pharmacophore, interacting with the active site of the enzyme.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine-4-carbonitrile derivatives is highly dependent on the substitution patterns on both the piperidine ring and the nitrogen atom.

-

N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining the target specificity and potency of the compounds. For example, in the case of antiviral piperidine-4-carboxamides, the nature of the N-aryl group significantly influences the activity.

-

C4-Substitution: The introduction of a second substituent at the C4 position, in addition to the cyano group, can lead to a significant enhancement in activity. For instance, in a series of cytotoxic 1,4-disubstituted piperidines, the presence of two or three aromatic groups at the C-4 position was found to be important for optimal properties.[12]

-

Stereochemistry: The stereochemistry of the substituents on the piperidine ring can have a profound impact on biological activity. The rigid, chair-like conformation of the piperidine ring places substituents in well-defined spatial orientations, which can lead to stereospecific interactions with biological targets.

Physicochemical and Pharmacokinetic Properties

The piperidine-4-carbonitrile scaffold generally imparts favorable physicochemical properties to drug candidates. The piperidine ring can improve aqueous solubility and metabolic stability.[13] The nitrile group, being a polar functionality, can also influence the overall polarity and hydrogen bonding capacity of the molecule. However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile is highly dependent on the nature and position of the substituents on the piperidine core.[21] For instance, the introduction of a methyl group on the piperidine ring can increase lipophilicity and potentially enhance membrane permeability.[21] The metabolic stability of the piperidine scaffold is also influenced by the substitution pattern, with certain positions being more susceptible to metabolism than others.[13]

Conclusion

The piperidine-4-carbonitrile core has proven to be a highly versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to the discovery of promising lead compounds for the treatment of viral infections, cancer, CNS disorders, and metabolic diseases. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area is likely to focus on the development of novel synthetic methodologies to access more complex and diverse piperidine-4-carbonitrile derivatives, as well as the exploration of their potential as modulators of new and challenging biological targets. The continued investigation of the structure-activity and structure-property relationships of this privileged scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- Guo, X., Ghosh, A. K., Miller, H., Knox, K., Kundu, M., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides.

-

ChemBK. (2024, April 9). 1-N-Cbz-4-cycano-piperidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]

- Guo, X., Ghosh, A. K., Miller, H., Knox, K., Kundu, M., Peterson, F., Meyers, D. J., & Arav-Boger, R. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules, 27(3), 709.

- Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.

- Guo, X., Ghosh, A. K., Miller, H., Knox, K., Kundu, M., Peterson, F., Meyers, D. J., & Arav-Boger, R. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. SSRN.

- Fakhraian, H., & Babaei Panbeh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ChemInform, 39(42).

- Negatu, D. A., et al. (2021). Piperidine derivatives as potential drugs for Alzheimer disease therapy...

- Li, M., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 147-156.

- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.

- Shchekotikhin, A. E., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 1234.

- Kamal, A., et al. (2009). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and Evaluation of Their Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 19(21), 6248-6252.

- US20040171837A1. (2004). Method for preparing 4-amino-4-phenylpiperidines.

- Le JEM, et al. (2022).

- Zhang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

- Zhang, M., et al. (2023).

- Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.

- Janssen, P. A. J., et al. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.

- Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 13645-13665.

- Smith, A. B., et al. (2022). En-route new Method for the Synthesis of 4-phenylpiperidine pharmacophore using Ir-catalysed C-H Activation/Borylation and a n. The Royal Society of Chemistry.

- Liu, B., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1863.

- Sharma, S., et al. (2023). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules, 28(5), 2345.

- Kumar, D., et al. (2012). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Bioorganic & Medicinal Chemistry Letters, 22(1), 589-593.

- Kumar, A., et al. (2025). View of Identification of Some DPP-4 Inhibitors Using QSAR Modeling Based Drug Repurposing Approach. Journal of Pharmaceutical Sciences and Research, 17(3).

- Engers, D. W., et al. (2017). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters, 27(18), 4445-4449.

-

ResearchGate. (n.d.). Piperidine DPP-IV inhibitors. Retrieved from [Link]

- WO2006043064A1. (2006). Piperidines and related compounds for treatment of alzheimer's disease.

- WO2016113277A1. (2016). Method for preparing 4-cyanopiperidine hydrochloride.

- Ahmed, S., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2345.

- Al-Masoudi, N. A., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 245-253.

- Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(10), 879-902.

- de la Fuente, T., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 1234.

- Walker, J. K., et al. (2010). Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(4), 1356-1360.

- Cichoń, T., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116893.

- Aldridge, D. C., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 250, 115125.

-

ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

- Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

Sources

- 1. prepchem.com [prepchem.com]

- 2. chembk.com [chembk.com]

- 3. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 4. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jddtonline.info [jddtonline.info]

- 19. researchgate.net [researchgate.net]

- 20. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazine Scaffold: From 19th Century Dyestuffs to 21st Century Proteasome Inhibitors

Executive Summary

The pyrazine nucleus (1,4-diazine) represents a paradox in heterocyclic chemistry: it is historically rooted in the serendipitous discoveries of the 19th century yet remains a frontier scaffold in modern rational drug design. While naturally ubiquitous as flavor volatiles formed via the Maillard reaction, its pharmacological utility stems from its unique physicochemical profile—specifically its electron-deficient

This guide serves as a technical bridge for drug development professionals, moving from the fundamental electronic properties of the pyrazine ring to advanced synthetic methodologies (Minisci radical substitution) and its critical role in blockbuster therapeutics like Bortezomib.

Part 1: Historical Genesis & Structural Fundamentals

The Discovery Timeline

The history of pyrazine is distinct from other heterocycles because its derivatives were synthesized long before the parent ring was isolated.

-

1844 (Laurent): Auguste Laurent isolated "amarone" (tetraphenylpyrazine) from the dry distillation of bitter almond oil derivatives, marking the first synthetic entry, though the structure was not understood at the time.

-

1876 (Staedel & Rügheimer): The first rational synthesis of pyrazine derivatives via

-chloroacetophenone and ammonia. -

1879 (Gutknecht): Established the self-condensation of

-amino ketones, a method that remains a staple for symmetrical pyrazine synthesis.[1]

Electronic Architecture

Pyrazine is a

| Property | Value/Description | Causality |

| Hybridization | Planar geometry allows cyclic delocalization. | |

| Basicity ( | The second nitrogen exerts a strong inductive ($ -I | |

| Reactivity | The electronegative nitrogens pull electron density from the ring carbons, making the ring highly resistant to electrophilic aromatic substitution ( | |

| Dipole Moment | 0 D | The symmetric arrangement of the nitrogen atoms cancels out the dipole vectors (point group |

Part 2: Evolution of Synthetic Methodologies

Classical Condensation (The Maillard/Gutknecht Axis)

The most robust method for generating the pyrazine core remains the condensation of 1,2-diamines with 1,2-dicarbonyls.

Mechanism:

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.

-

Dehydration: Loss of water generates a diimine or dihydro-intermediate.

-

Oxidation: If the starting materials are not fully unsaturated, an oxidative step (often air or

) is required to aromatize the ring.

Modern Functionalization: The Minisci Reaction

Because pyrazines resist standard Friedel-Crafts chemistry due to their electron deficiency, modern medicinal chemistry relies heavily on radical substitution . The Minisci reaction allows for the direct alkylation/acylation of the pyrazine ring using carbon-centered radicals generated from carboxylic acids, alcohols, or halides.

Expert Insight: In drug discovery, the Minisci reaction is preferred for "late-stage functionalization." It allows chemists to append alkyl chains to a pyrazine core in the final steps of synthesis without requiring de novo ring construction.

Part 3: Visualization of Synthetic Logic

Diagram 1: The Pyrazine Synthetic Tree

This diagram illustrates the evolution from raw precursors to complex drug scaffolds.

Caption: Evolutionary pathway of pyrazine synthesis, moving from classical condensation to modern radical and nucleophilic functionalization strategies.

Part 4: Pyrazines in Medicinal Chemistry

Pyrazinamide (Tuberculosis)

Pyrazinamide (PZA) is a first-line prodrug for tuberculosis.[2] Its mechanism highlights the pyrazine ring's stability and specific enzymatic activation.

-

Activation: PZA is hydrolyzed to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (

).[2][3][4] -

Target: POA inhibits Fatty Acid Synthase I (FAS-I) and disrupts membrane energetics in M. tuberculosis.[5]

-

Significance: The pyrazine ring is small enough to penetrate dormant bacilli in acidic environments (macrophages), a unique property among TB drugs.

Bortezomib (Multiple Myeloma)

Bortezomib (Velcade®) is a dipeptide boronic acid used to treat multiple myeloma.

-

Role of Pyrazine: The N-terminal cap is a pyrazine-2-carboxylic acid .

-

Function: The pyrazine ring acts as a hydrogen bond acceptor via its nitrogen atoms, stabilizing the binding of the drug within the S3 pocket of the 26S proteasome. It also protects the peptide bond from metabolic cleavage (proteolysis) better than a simple phenyl ring would.

Diagram 2: Bortezomib Mechanism & Structure

Caption: Structural dissection of Bortezomib, highlighting the stabilizing role of the pyrazine "cap" and the catalytic inhibition by the boronic acid tail.

Part 5: Experimental Protocols

Protocol A: General Synthesis of 2,3-Disubstituted Pyrazines

A self-validating condensation protocol adapted for high purity.

Principle: Condensation of 1,2-diamines with 1,2-diketones. Safety Note: Pyrazines can be volatile and potent irritants. Work in a fume hood.

-

Stoichiometry: Dissolve 1,2-diaminoethane (10 mmol, 1.0 equiv) in Ethanol (20 mL).

-

Addition: Add 2,3-butanedione (10 mmol, 1.0 equiv) dropwise at

.-

Causality: Low temperature prevents polymerization of the highly reactive dicarbonyl.

-

-

Reflux: Warm to room temperature, then reflux for 2 hours.

-

Observation: Solution typically turns yellow/orange (formation of dihydropyrazine).

-

-

Oxidation (Critical Step): If the product is a dihydropyrazine (common with aliphatic backbones), add

pellets (2 equiv) and bubble air through the solution for 4 hours, or add-

Validation: Monitor via TLC. The aromatic pyrazine is less polar than the dihydro-intermediate.

-

-

Workup: Filter off solids (

). Evaporate solvent. Distill or recrystallize based on the boiling point of the specific derivative.

Protocol B: Minisci Radical Alkylation of Pyrazine

A modern method for C-H functionalization.

Principle: Generation of an alkyl radical from a carboxylic acid using Silver(I) catalysis and Persulfate oxidation.

-

Setup: To a solution of Pyrazine (1.0 equiv) in

(biphasic 1:1) add the Alkyl Carboxylic Acid (2.0 equiv). -

Catalyst: Add

(0.1 equiv). -

Oxidant: Add

(Ammonium Persulfate, 1.5 equiv). -

Reaction: Heat to

with vigorous stirring. -

Quench: Basify with

to neutralize the acid byproduct. Extract with DCM.

References

-

Laurent, A. (1844).[8] Sur une nouvelle substance, l'amarone. Annales de Chimie et de Physique.

-

Gutknecht, H. (1879).[1] Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft.

-

Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy.

-

Paramanandham, K., et al. (2016). Bortezomib: A Review of its Pharmaceutical Analysis. Critical Reviews in Analytical Chemistry.

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm.

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 4. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 5. droracle.ai [droracle.ai]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: N-Alkylation of Piperidine-4-carbonitrile with 2-(Chloromethyl)pyrazine

Abstract & Introduction

The synthesis of 1-(pyrazin-2-ylmethyl)piperidine-4-carbonitrile represents a classic yet critical transformation in medicinal chemistry, often utilized in the development of GPCR ligands and kinase inhibitors. This protocol details the

While conceptually simple, this reaction presents specific challenges regarding the stability of the electrophile . 2-(Chloromethyl)pyrazine is prone to polymerization and hydrolysis as a free base. Therefore, this guide prioritizes the use of the hydrochloride salt form, coupled with an in situ neutralization strategy to ensure high reproducibility and yield.

Critical Material Attributes (CMAs)

Success in this synthesis relies heavily on the quality and handling of the starting materials.[1]

| Reagent | Role | Critical Attribute | Handling Precaution |

| 2-(Chloromethyl)pyrazine HCl | Electrophile | Unstable Free Base: The free base is a lachrymator and polymerizes rapidly. The HCl salt is stable but hygroscopic. | Store at -20°C. Warm to RT in a desiccator before opening to prevent water condensation. |

| Piperidine-4-carbonitrile | Nucleophile | Secondary Amine: pKa ~10-11. Moderate nucleophile. | Ensure material is free of water, which competes for the electrophile. |

| Potassium Carbonate ( | Base | Particle Size: Anhydrous, micronized powder is preferred to maximize surface area. | Must be anhydrous. Water content stalls the reaction and promotes hydrolysis. |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic: Promotes | Use HPLC grade or anhydrous (water <50 ppm). |

Reaction Mechanism & Strategy

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Activation: The inorganic base (

) deprotonates the piperidine (if protonated) and neutralizes the HCl associated with the pyrazine reagent. -

Substitution: The lone pair of the piperidine nitrogen attacks the methylene carbon of the pyrazine, displacing the chloride ion.

-

Scavenging: The base neutralizes the generated HCl byproduct, driving the equilibrium forward.

Figure 1: Mechanistic flow of the salt-neutralization and alkylation process.

Detailed Experimental Protocol

Reagent Stoichiometry

-

Piperidine-4-carbonitrile: 1.0 equivalent (e.g., 1.10 g, 10 mmol)

-

2-(Chloromethyl)pyrazine HCl: 1.1 equivalents (e.g., 1.81 g, 11 mmol)

-

Potassium Carbonate (

): 3.0 equivalents (e.g., 4.15 g, 30 mmol) -

Sodium Iodide (NaI): 0.1 equivalents (Catalytic, optional for rate acceleration)

-

Acetonitrile (MeCN): 10 Volumes (10 mL per gram of substrate)

Step-by-Step Procedure

Step 1: System Preparation

-

Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon to remove atmospheric moisture.

Step 2: Nucleophile Activation

-

Add Piperidine-4-carbonitrile (1.0 eq) to the flask.

-

Add anhydrous Acetonitrile (MeCN).

-

Add

(3.0 eq) in a single portion. -

Critical Step: Stir the suspension at Room Temperature (RT) for 15–20 minutes. This creates a basic heterogeneous mixture ready to neutralize the acidic electrophile immediately upon addition.

Step 3: Electrophile Addition

-

Weigh out 2-(Chloromethyl)pyrazine HCl (1.1 eq) quickly to minimize moisture absorption.

-

Add the solid electrophile portion-wise to the stirring amine/base suspension over 5 minutes.

-

Why? Adding all at once can cause a localized exotherm or temporary acidity spike. Portion-wise addition ensures the base effectively buffers the system.

-

-

(Optional) Add NaI (0.1 eq) if the chloride is expected to be sluggish (Finkelstein condition).

Step 4: Reaction & Monitoring

-

Seal the flask and stir at 60°C for 4–6 hours.

-

Note: While the reaction often works at RT overnight, mild heating ensures complete consumption of the sterically hindered secondary amine.

-

-

Checkpoint: Monitor by LCMS or TLC (Eluent: 5% MeOH in DCM).

-

Target: Disappearance of piperidine (MW 110) and appearance of product (MW ~202).

-

Step 5: Workup

-

Cool the mixture to RT.

-

Filter the solids (excess

and KCl salts) through a Celite pad or sintered glass funnel. Rinse the cake with Ethyl Acetate (EtOAc). -

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Redissolve the residue in EtOAc (50 mL) and wash with:

-

Saturated

(1 x 20 mL) -

Brine (1 x 20 mL)

-

-

Dry the organic layer over anhydrous

, filter, and concentrate.

Step 6: Purification

-

The crude residue is often sufficiently pure (>90%).[1]

-

If purification is required, use Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of 0%

5% MeOH in DCM (Dichloromethane). The pyrazine nitrogen makes the product polar; avoid acidic modifiers in the mobile phase to prevent streaking.

-

Process Workflow & Decision Tree

The following diagram outlines the operational workflow and decision points for troubleshooting low yields.

Figure 2: Operational workflow with integrated troubleshooting loops.

Analytical Validation

To confirm the identity of the product 1-(pyrazin-2-ylmethyl)piperidine-4-carbonitrile , look for these key spectroscopic signatures:

-

1H NMR (

):-

Pyrazine Ring: 3 aromatic protons. Typically a singlet (~8.6 ppm), and two doublets/multiplets (~8.5 ppm) depending on substitution patterns.

-

Benzylic Linker: A distinct singlet (

) around -

Piperidine Ring: Multiplets at

2.4 – 2.8 ppm (N-adjacent

-

-

LCMS:

-

Observe

peak at 203.1 (Calculated MW: 202.26).

-

Safety & Handling

-

Pyrazine Derivatives: Many chloromethyl-heterocycles are potent alkylating agents and potential carcinogens. Handle in a fume hood.

-

Lachrymator: The free base of (chloromethyl)pyrazine is a lachrymator. Always keep the reaction covered and treat glassware with a dilute NaOH solution before cleaning to quench trace alkyl halides.

References

-

Electrophile Stability & Properties

- Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

-

Pyrazine Synthesis Context

-

Ong, K. T., et al. (2017).[5] Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.

-

- Reaction Analogues (Patent Literature)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 6. ijpsi.org [ijpsi.org]

Forging the Link: A Detailed Guide to the Synthesis of Pyrazine-Piperidine Scaffolds

Introduction: The Privileged Pyrazine-Piperidine Motif in Modern Drug Discovery

The pyrazine-piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1][2] This structural motif, which combines the aromatic, electron-deficient pyrazine ring with the saturated, conformationally flexible piperidine moiety, offers a unique combination of properties that are highly advantageous for drug design. The pyrazine core can engage in crucial hydrogen bonding and π-stacking interactions with biological targets, while the piperidine ring provides a versatile anchor for introducing various substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3] As a result, pyrazine-piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4]

The efficient and selective construction of the C-N bond linking the pyrazine and piperidine rings is therefore a critical undertaking for medicinal chemists. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the two primary synthetic strategies for forging this linkage: the Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a comparative analysis to guide the rational selection of the optimal synthetic route.

Choosing the Right Tool for the Job: A Comparative Overview of Buchwald-Hartwig and SNAr

The choice between Buchwald-Hartwig amination and SNAr for the synthesis of pyrazine-piperidine linkages is a critical decision that depends on several factors, including the electronic properties of the pyrazine substrate, the desired reaction conditions, and the tolerance of other functional groups in the molecule.

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Palladium-catalyzed cross-coupling | Addition-elimination |

| Substrate Scope | Broad; effective for both electron-rich and electron-poor halopyrazines.[5] | Generally requires an electron-deficient pyrazine ring.[6] |

| Reaction Conditions | Milder conditions, but requires an inert atmosphere and a palladium catalyst/ligand system. | Often requires higher temperatures and/or a strong base. Can be sensitive to moisture. |

| Functional Group Tolerance | Generally high, but can be sensitive to certain functional groups that may poison the catalyst.[7] | Can be limited by the harsh reaction conditions (high temperature, strong base). |

| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., Xantphos, BINAP), base (e.g., NaOt-Bu, Cs₂CO₃). | Strong base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO). |

| Advantages | High yields, broad substrate scope, milder conditions. | Cost-effective (no expensive catalyst), simple procedure. |

| Disadvantages | Cost of palladium catalyst and ligands, need for inert atmosphere, potential for catalyst poisoning. | Limited to electron-deficient pyrazines, often requires harsh conditions, potential for side reactions. |

The Causality Behind Experimental Choices:

The fundamental difference between the two methods lies in how the C-N bond is formed. Buchwald-Hartwig amination is a powerful, versatile method that proceeds via a catalytic cycle involving a palladium complex. This allows for the coupling of a wide range of halopyrazines, even those that are not highly electron-deficient. The choice of ligand is crucial in this reaction, as it modulates the reactivity and stability of the palladium catalyst.

In contrast, SNAr is a more "classical" approach that relies on the inherent electrophilicity of the pyrazine ring. For the reaction to proceed efficiently, the pyrazine must be sufficiently electron-deficient, usually achieved by the presence of electron-withdrawing groups. The reaction proceeds through a Meisenheimer intermediate, and the rate-determining step is typically the initial nucleophilic attack by the piperidine. The need for high temperatures in many SNAr reactions is to overcome the activation energy barrier for the formation of this intermediate.

Method 1: The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of C-N bonds, and it is particularly well-suited for the synthesis of pyrazine-piperidine linkages.[5]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)pyrazine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Chloropyrazine (1.0 eq)

-

Piperidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyrazine, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene, followed by piperidine and sodium tert-butoxide.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 2: The Classic Approach: Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient pyrazines, Nucleophilic Aromatic Substitution (SNAr) offers a straightforward and cost-effective method for introducing a piperidine moiety.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)pyrazine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Chloropyrazine (1.0 eq)

-

Piperidine (2.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add 2-chloropyrazine, piperidine, and potassium carbonate.

-

Add anhydrous DMF and heat the reaction mixture to 120 °C.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-